molecular formula C5H2BrF3O B2992314 4-Bromo-2-(trifluoromethyl)furan CAS No. 2166878-56-2

4-Bromo-2-(trifluoromethyl)furan

Cat. No.: B2992314
CAS No.: 2166878-56-2
M. Wt: 214.969
InChI Key: LECHDGCZVYAQSL-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)furan is an organic compound with the molecular formula C5H2BrF3O It is a derivative of furan, a heterocyclic aromatic compound, where the furan ring is substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)furan has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the development of advanced materials, such as polymers and agrochemicals.

Safety and Hazards

4-Bromo-2-(trifluoromethyl)furan may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that the compound can cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.

Mode of Action

It’s known that brominated furans are often used in suzuki–miyaura (sm) cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this process, the bromine atom in the furan ring is replaced by another group, altering the compound’s properties and interactions .

Biochemical Pathways

Given its potential use in sm coupling reactions , it may be involved in the synthesis of various organic compounds.

Pharmacokinetics

Safety data sheets indicate that it can be absorbed through the skin and respiratory tract , suggesting that it may have some degree of bioavailability.

Result of Action

It’s known to cause irritation to the skin, eyes, and respiratory system , indicating that it may induce an inflammatory response.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)furan. For instance, its reactivity in SM coupling reactions can be affected by the presence of other reactants, catalysts, and solvents . Additionally, safety data sheets recommend storing the compound at low temperatures (2-8°C) to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)furan can be achieved through several methods. One common approach involves the bromination of 2-(trifluoromethyl)furan. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to selectively introduce the bromine atom at the 4-position of the furan ring.

Another method involves the use of Suzuki-Miyaura coupling reactions. This method employs a palladium-catalyzed cross-coupling reaction between a boronic acid derivative of furan and a bromine-containing reagent. The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes or advanced catalytic methods to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents like toluene or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.

    Coupling Products: Various biaryl or heteroaryl compounds.

    Oxidation Products: Furanones or other oxygenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)furan
  • 4-Chloro-2-(trifluoromethyl)furan
  • 4-Bromo-2-(trifluoromethyl)thiophene

Uniqueness

4-Bromo-2-(trifluoromethyl)furan is unique due to the combination of the bromine and trifluoromethyl substituents on the furan ring. This combination imparts distinct electronic properties, making it particularly useful in the synthesis of complex molecules and materials. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical transformations .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3O/c6-3-1-4(10-2-3)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECHDGCZVYAQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166878-56-2
Record name 4-bromo-2-(trifluoromethyl)furan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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